molecular formula C10H9BrF2OS B14047188 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14047188
M. Wt: 295.15 g/mol
InChI Key: YMMVWWOTBUHFQL-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is a brominated ketone derivative featuring a difluoromethyl-substituted aromatic ring and a thiol (-SH) group at the ortho position. This compound is structurally characterized by a propan-2-one backbone with a bromine atom at the 1-position and a substituted phenyl group at the 3-position.

For instance, and describe bromination of enones using elemental bromine in chloroform, followed by elimination reactions with triethylamine to form α-brominated ketones . Similar methods could be adapted for synthesizing the target compound.

Properties

Molecular Formula

C10H9BrF2OS

Molecular Weight

295.15 g/mol

IUPAC Name

1-bromo-3-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2OS/c11-5-8(14)4-7-3-6(10(12)13)1-2-9(7)15/h1-3,10,15H,4-5H2

InChI Key

YMMVWWOTBUHFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CC(=O)CBr)S

Origin of Product

United States

Preparation Methods

Synthesis of the Mercaptophenyl Intermediate

The mercapto group (-SH) on the phenyl ring is typically introduced by:

  • Starting from a halogenated difluoromethyl-substituted benzene derivative.
  • Performing nucleophilic aromatic substitution or thiolation reactions to install the mercapto group at the 2-position relative to the difluoromethyl group.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) substituent is commonly introduced by:

  • Electrophilic difluoromethylation of the aromatic ring.
  • Alternatively, using difluoromethyl-substituted benzene derivatives as starting materials.

Attachment of the 1-Bromo-3-propan-2-one Side Chain

The propan-2-one moiety bearing a bromine atom at the 1-position is introduced via:

  • Alkylation of the mercaptophenyl intermediate with a suitable brominated ketone precursor.
  • This step often involves the use of base catalysts and controlled temperature to avoid side reactions.

Representative Preparation Route (Inferred from Related Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Bromination of difluoromethyl-substituted aniline Bromination followed by diazotization and deamination Formation of 1-bromo-3,5-difluorobenzene intermediate
2 Thiolation Nucleophilic substitution with thiolating agents Introduction of mercapto group at 2-position
3 Alkylation Reaction with 1-bromo-3-propan-2-one under basic conditions Formation of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one

Analytical Characterization

The compound This compound has the following physicochemical properties:

Property Value
Molecular Formula C10H9BrF2OS
Molecular Weight 295.15 g/mol
CAS Number 1806676-04-9

These data are consistent with the expected structure containing bromine, difluoromethyl, mercapto, and ketone functionalities.

Summary and Recommendations

  • The preparation of This compound involves multi-step synthesis starting from difluoromethyl-substituted aromatic precursors.
  • Key steps include bromination, thiolation, and alkylation with brominated ketone derivatives.
  • Reaction conditions such as temperature, solvent, and catalysts significantly influence yield and purity.
  • Due to the lack of direct, detailed synthetic protocols in open literature, researchers are advised to adapt and optimize procedures from closely related compounds and intermediates.
  • Analytical verification via NMR, MS, and elemental analysis is essential to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites in proteins or enzymes. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: Substituent Orientation

A key structural analog is 1-Bromo-3-(2-(difluoromethyl)-4-mercaptophenyl)propan-2-one (CAS 1806476-28-7, ), which differs in the positions of the difluoromethyl (2- vs. 5-) and mercapto (4- vs. 2-) groups on the benzene ring. This positional isomerism alters electronic effects:

  • In contrast, the 4-mercapto-2-difluoromethyl isomer () allows for greater resonance stabilization of the thiol group, possibly enhancing its acidity .

Table 1: Substituent Position and Molecular Properties

Compound Substituent Positions Molecular Formula Molecular Weight Key Functional Groups
Target Compound 5-(difluoromethyl), 2-mercapto C₁₀H₉BrF₂OS 295.15* Br, ketone, -SH, CF₂
Isomer (CAS 1806476-28-7) 2-(difluoromethyl), 4-mercapto C₁₀H₉BrF₂OS 295.15 Br, ketone, -SH, CF₂
1-Bromo-3-(4-iodophenyl)propan-2-one 4-iodo, no -SH C₉H₈BrIO 338.97 Br, ketone, I
1-Bromo-3-(4-chlorophenoxy)propan-2-one 4-chlorophenoxy C₉H₈BrClO₂ 263.52 Br, ketone, O-linked Cl

*Molecular weight inferred from isomer data in .

Functional Group Variations
  • Thiol (-SH) vs. Phenoxy (-O-) Groups: Compared to 1-bromo-3-(4-chlorophenoxy)propan-2-one (), the target’s mercapto group increases nucleophilicity, enabling participation in disulfide bond formation or metal coordination. Phenoxy derivatives, however, exhibit lower reactivity in such contexts due to oxygen’s weaker nucleophilicity .
  • Halogen Effects : Bromine in the target compound vs. iodine in 1-bromo-3-(4-iodophenyl)propan-2-one () impacts leaving-group ability in substitution reactions. Iodine’s larger atomic radius and polarizability make it a better leaving group, whereas bromine may require harsher conditions for displacement .
Reactivity and Stability
  • Thiol Oxidation : The mercapto group in the target compound is prone to oxidation, forming disulfides under aerobic conditions. This contrasts with ether-linked analogs (e.g., ), which are more stable but less reactive .
  • Electrophilic Reactivity : The difluoromethyl group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the -SH group.

Biological Activity

1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one, with the CAS number 1806667-94-6, is an organic compound notable for its complex molecular structure. This compound features a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring, which contributes to its potential biological activity. The molecular formula is C10H9BrF2OS, and it has a molecular weight of approximately 295.15 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The mercapto group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzymatic activity. This characteristic positions it as a candidate for further studies in medicinal chemistry and drug development .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The presence of the mercapto group suggests that the compound may act as an enzyme inhibitor by modifying protein functions through covalent interactions.
  • Pharmacological Effects : Preliminary studies suggest that this compound may modulate various biological pathways, making it relevant for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound can inhibit specific enzyme activities linked to metabolic pathways. For instance, its interaction with enzymes involved in oxidative stress pathways has been documented, indicating potential antioxidant properties.
  • Covalent Bonding Mechanism : Research has shown that the compound's mercapto group can form stable covalent bonds with cysteine residues in proteins, leading to irreversible inhibition of target enzymes. This mechanism has been explored in studies focusing on cancer cell lines, where the compound showed promise in reducing cell proliferation .
  • Toxicological Assessments : Toxicity studies have revealed that while the compound exhibits significant biological activity, it also poses risks due to its reactive nature. Careful evaluation of its safety profile is essential for potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Bromo-3-(4-bromophenyl)propan-2-oneLacks difluoromethyl groupLimited enzyme inhibition
1-Bromo-3-(5-(trifluoromethyl)-2-mercaptophenyl)propan-2-oneContains trifluoromethyl insteadEnhanced reactivity but less selectivity
1-Bromo-3-(5-hydroxyphenyl)propan-2-oneHydroxyl instead of mercaptoDifferent interaction profile

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one?

Methodological Answer:
A multi-step approach is typically employed:

Phenyl Ring Functionalization : Start with a substituted phenyl precursor (e.g., 5-difluoromethyl-2-mercaptophenol). Introduce the thiol (-SH) group via nucleophilic aromatic substitution or protection/deprotection strategies (e.g., using tert-butyl disulfide as a protecting agent) .

Ketone Backbone Assembly : Attach the propan-2-one moiety via Friedel-Crafts acylation or alkylation, ensuring regioselectivity at the 3-position.

Bromination : Use N-bromosuccinimide (NBS) or HBr in acetic acid to introduce the bromine at the 1-position of the ketone backbone. Monitor reaction temperature (0–25°C) to avoid over-bromination .
Yield Optimization : Reaction yields (typically 50–70%) depend on solvent polarity (e.g., dichloromethane vs. DMF) and catalyst choice (e.g., Lewis acids like AlCl₃ for acylation) .

Basic: How can NMR spectroscopy distinguish the difluoromethyl and mercapto groups in this compound?

Methodological Answer:

  • ¹⁹F NMR : The difluoromethyl (-CF₂H) group exhibits two distinct doublets due to coupling between fluorine nuclei (²J₆F-F ≈ 250–300 Hz). Chemical shifts typically appear at δ -110 to -120 ppm .
  • ¹H NMR :
    • The -SH proton resonates as a broad singlet at δ 1.5–3.0 ppm (exchange with D₂O confirms its presence).
    • The -CF₂H group shows a triplet (²J₆H-F ≈ 50–60 Hz) at δ 5.5–6.5 ppm.
  • HSQC/HMBC : Correlate ¹H-¹³C signals to confirm connectivity between the phenyl ring and ketone backbone .

Advanced: How do competing directing effects influence the regioselectivity of substituents on the phenyl ring during synthesis?

Methodological Answer:
The phenyl ring’s substitution pattern is governed by:

  • Ortho/Meta Directors : The -SH group (ortho/para-directing) competes with electron-withdrawing -CF₂H (meta-directing). Computational studies (DFT) suggest that -CF₂H dominates due to stronger electron withdrawal, directing incoming electrophiles to the 5-position .
  • Experimental Validation : Use halogenation (e.g., Br₂ in FeCl₃) to probe regioselectivity. LC-MS and X-ray crystallography (SHELXL refinement) confirm the final structure .

Advanced: What crystallographic challenges arise from the thiol group, and how can they be mitigated?

Methodological Answer:

  • Disorder in Crystal Lattices : The -SH group’s mobility can cause electron density smearing. Use low-temperature data collection (100 K) to reduce thermal motion .
  • Refinement Strategies : In SHELXL, apply restraints (e.g., DFIX for S-H bond lengths) and constraints (e.g., rigid-body refinement for the phenyl ring). Twin refinement may be required for non-merohedral twinning .
  • Validation : Check R-factors (<5%) and residual density maps to ensure model accuracy .

Advanced: How do electronic effects of the difluoromethyl group impact the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Nature : The -CF₂H group reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative coupling (e.g., Ullmann or Suzuki-Miyaura reactions).
  • Catalyst Optimization : Use Pd(PPh₃)₄ with Cs₂CO₃ in toluene/ethanol (3:1) at 80°C for Suzuki coupling. Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc) .
  • Side Reactions : Competing dehalogenation may occur; suppress with excess aryl boronic acid (1.5 eq) .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model ¹H and ¹⁹F shifts. Compare with experimental data to identify conformational mismatches (e.g., rotameric states of -CF₂H) .
  • Solvent Corrections : Apply PCM (Polarizable Continuum Model) for DMSO or CDCl₃ to improve shift accuracy (±0.2 ppm deviation acceptable) .
  • Dynamic Effects : Include molecular dynamics (MD) simulations to account for flexible substituents .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel (230–400 mesh) with a gradient of hexane/EtOAc (8:1 to 4:1). Monitor fractions by TLC (UV-active spots).
  • Recrystallization : Dissolve in hot ethanol (60°C) and cool to -20°C for 12 hours. Yield improves with slow cooling (70–80% recovery) .
  • HPLC : Employ reverse-phase C18 columns (MeCN/H₂O, 70:30) for high-purity (>98%) isolation .

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